BZ-His-ome
Overview
Description
It is a complex molecule consisting of benzimidazole, histidine, and a linker molecule. This compound is notable for its unique structure and properties, making it a subject of interest in scientific research.
Scientific Research Applications
BZ-His-ome has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and peptide synthesis.
Biology: The compound is utilized in enzyme kinetics studies and as a substrate for protease assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: It finds applications in the development of pharmaceuticals and as an intermediate in organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of BZ-His-ome is the Belousov–Zhabotinsky (BZ) oscillating chemical reaction . This reaction involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst such as cerium(IV), manganese(II), or ferroin . The BZ reaction is used extensively as a model chemical system in the studies of self-organization phenomena .
Mode of Action
This compound interacts with its targets through a fascinating process of complex oscillations. These oscillations are generally obtained for the BZ reaction in a batch (closed) system . The interaction results in changes in the potential of a Pt electrode in the batch BZ reaction . The type of oscillations obtained is mainly determined by the ratio of initial concentrations of NaBrO3 and MeMA .
Biochemical Pathways
The this compound affects the BZ oscillating chemical reaction pathway. This pathway involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst . The downstream effects of this pathway include mixed mode oscillations, birhythmicity, quasiperiodicity, bursting, and possible chaos .
Pharmacokinetics
Based on the nature of the bz reaction, it can be inferred that the adme properties and their impact on bioavailability would be influenced by factors such as the initial concentrations of nabro3 and mema, and the presence of a metal ion catalyst .
Result of Action
The result of this compound’s action is the generation of complex oscillations in the BZ reaction. These oscillations are observed in the potential of a Pt electrode in the batch BZ reaction . The oscillations exhibit patterns similar to those observed in the rhythmic beating of cardiac pacemaker cells, the central pattern generators that control rhythmic actions, and the bursting patterns found in various types of neurons due to changing membrane potential .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the initial concentrations of NaBrO3 and MeMA, the presence of a metal ion catalyst, temperature, and stirring rate . These factors play a crucial role in determining the type of oscillations obtained in the BZ reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in various biochemical reactions
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BZ-His-ome typically involves the esterification of N-alpha-benzoyl-L-histidine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification steps may include additional techniques such as chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: BZ-His-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted derivatives.
Comparison with Similar Compounds
BZ-His-ome can be compared with other similar compounds, such as:
N-alpha-benzoyl-L-arginine methyl ester (BZ-Arg-ome): Similar in structure but contains arginine instead of histidine.
N-alpha-benzoyl-L-phenylalanine methyl ester (BZ-Phe-ome): Contains phenylalanine, offering different reactivity and properties.
Uniqueness: this compound is unique due to the presence of the histidine moiety, which imparts distinct biochemical properties. The imidazole ring in histidine can participate in various interactions, making this compound a valuable compound in enzymatic studies and drug development.
Properties
IUPAC Name |
methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMRJPRROOAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304040 | |
Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-62-7 | |
Record name | NSC164028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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